(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Overview
Description
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex heterocyclic compound that features both pyrazole and pyrrolopyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by further functionalization to introduce the nitro group . The pyrrolopyrazine moiety can be synthesized through cyclization reactions involving diamines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and pyrrolopyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents such as potassium permanganate for oxidation . Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and pyrrolopyrazine rings .
Scientific Research Applications
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects . The nitro group and heterocyclic rings play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is unique due to its combination of pyrazole and pyrrolopyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-9-11(18(20)21)12(15(2)14-9)13(19)17-7-6-16-5-3-4-10(16)8-17/h10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQTLWLFMLWGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN3CCCC3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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